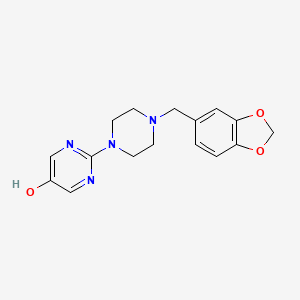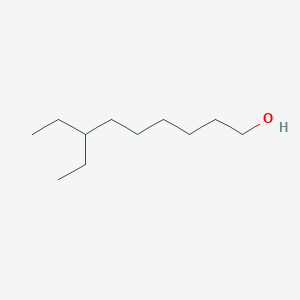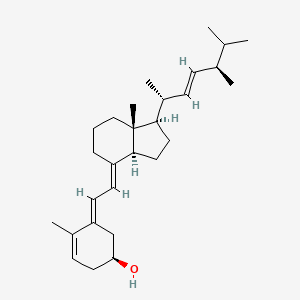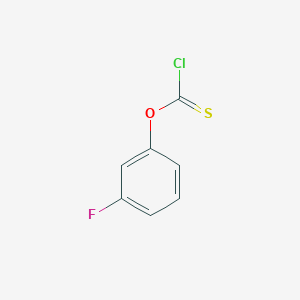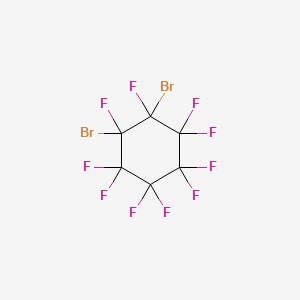
1,2-Dibromodecafluorocyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane is a halogenated cyclohexane derivative characterized by the presence of bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane typically involves the bromination and fluorination of cyclohexane derivatives. One common method is the dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin under mild conditions . The fluorination can be achieved using reagents like Selectfluor or other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of room-temperature ionic liquids as solvents can enhance the selectivity and yield of the desired product .
化学反应分析
Types of Reactions
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form partially or fully dehalogenated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex halogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace bromine atoms.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions include partially fluorinated cyclohexanes, dehalogenated cyclohexanes, and various substituted derivatives depending on the reagents and conditions used .
科学研究应用
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex halogenated compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing halogenated pharmaceuticals.
作用机制
The mechanism of action of 1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms allows for strong interactions with biological macromolecules, potentially affecting their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular membranes .
相似化合物的比较
Similar Compounds
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Another highly halogenated compound with similar properties but different structural configuration.
1,2-Dibromoethane: A simpler dibromo compound used in various industrial applications.
1,2-Dibromo-4,5-difluorobenzene: A related compound with fewer fluorine atoms and different reactivity.
Uniqueness
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane is unique due to its high degree of halogenation, which imparts exceptional chemical stability and reactivity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications .
属性
CAS 编号 |
336-12-9 |
|---|---|
分子式 |
C6Br2F10 |
分子量 |
421.86 g/mol |
IUPAC 名称 |
1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane |
InChI |
InChI=1S/C6Br2F10/c7-1(9)2(8,10)4(13,14)6(17,18)5(15,16)3(1,11)12 |
InChI 键 |
UZFCMXAAGXJLNT-UHFFFAOYSA-N |
规范 SMILES |
C1(C(C(C(C(C1(F)F)(F)Br)(F)Br)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




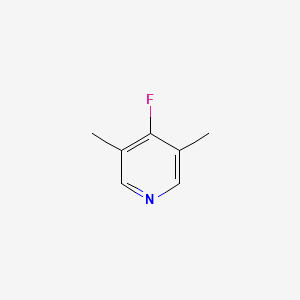

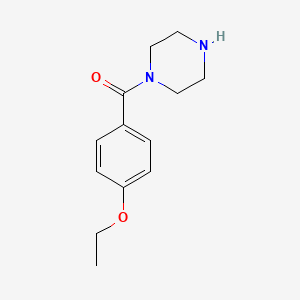
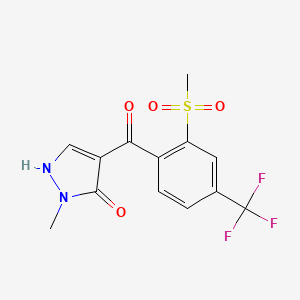
![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)
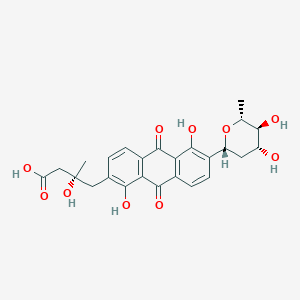
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
